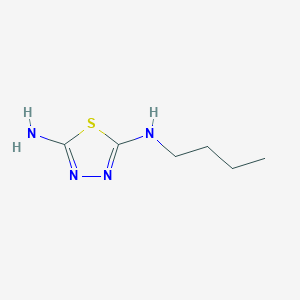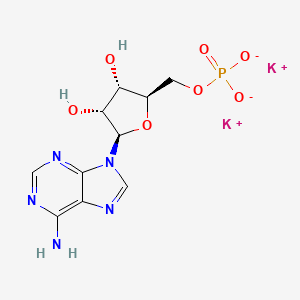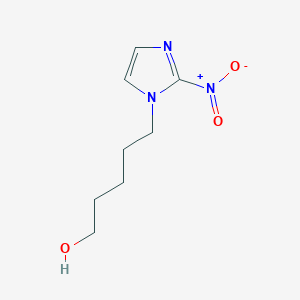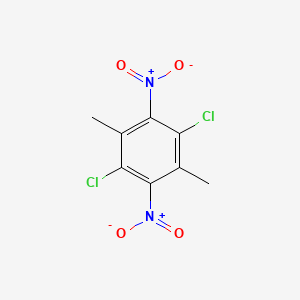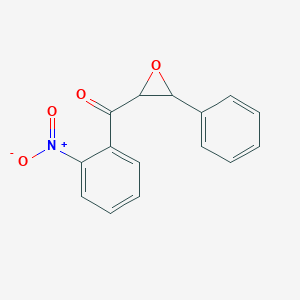![molecular formula C10H8Cl2O2 B14001531 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone CAS No. 1905-26-6](/img/structure/B14001531.png)
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroacetyl group attached to a phenyl ring. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone typically involves the reaction of 4-chloroacetophenone with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
4-chloroacetophenone+chloroacetyl chlorideAlCl3this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of compounds with anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property makes it useful as a biochemical tool for studying enzyme function and as a potential therapeutic agent.
類似化合物との比較
2-Chloro-1-(4-morpholinyl)ethanone: Similar structure but with a morpholine ring instead of a phenyl ring.
4-Methoxy-2-chloroacetophenone: Contains a methoxy group instead of a chloroacetyl group.
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone): Contains a piperazine ring and two chloroacetyl groups.
Uniqueness: 2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone is unique due to its specific combination of a chloroacetyl group and a phenyl ring, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its utility as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industrial settings.
特性
CAS番号 |
1905-26-6 |
|---|---|
分子式 |
C10H8Cl2O2 |
分子量 |
231.07 g/mol |
IUPAC名 |
2-chloro-1-[4-(2-chloroacetyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4H,5-6H2 |
InChIキー |
VBFMNIIECWURAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CCl)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
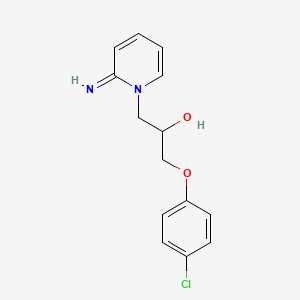

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
